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Abstract
This document provides a detailed protocol for the synthesis of 1-azidononane through a

nucleophilic substitution reaction between 1-iodononane and sodium azide. This reaction

proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, where the azide

ion acts as a potent nucleophile, displacing the iodide leaving group. The protocol covers the

experimental procedure, purification, and characterization of the final product. The use of a

polar aprotic solvent like dimethylformamide (DMF) is crucial for facilitating this transformation.

[1][2] All quantitative data are summarized for clarity, and a detailed workflow diagram is

provided for procedural visualization.

Introduction
Alkyl azides are versatile synthetic intermediates in organic chemistry, notably in the

construction of nitrogen-containing heterocycles, amines, and in "click" chemistry via the

Huisgen cycloaddition. The conversion of alkyl halides to alkyl azides is a fundamental and

efficient transformation. The reaction of 1-iodononane with sodium azide is an archetypal

example of an SN2 reaction. In this process, the azide nucleophile attacks the electrophilic

carbon atom bearing the iodine, leading to an inversion of stereochemistry (though not relevant

for this achiral substrate) and the displacement of the iodide ion.[1] The choice of a polar

aprotic solvent, such as DMF, enhances the nucleophilicity of the azide anion, thereby

promoting the substitution reaction over elimination.[3][4]
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Reaction Scheme:

Experimental Protocol
This protocol details the synthesis, work-up, and purification of 1-azidononane.

2.1 Materials and Reagents
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Material/Reagent Grade Supplier Comments

1-Iodononane

(C₉H₁₉I)
Reagent Grade, 95% Sigma-Aldrich

Stabilized with copper.

[5]

Sodium Azide (NaN₃)
ReagentPlus®,

≥99.5%
Sigma-Aldrich

Highly Toxic! Handle

with extreme caution.

Dimethylformamide

(DMF)
Anhydrous, 99.8% Sigma-Aldrich Polar aprotic solvent.

Diethyl Ether (Et₂O) Anhydrous, ≥99.7% Fisher Scientific For extraction.

Deionized Water

(H₂O)
--- --- For work-up.

Brine (sat. NaCl soln.) --- --- For washing.

Anhydrous Sodium

Sulfate (Na₂SO₄)
ACS Reagent VWR

For drying organic

layer.

Round-bottom flask

(100 mL)
--- --- ---

Magnetic stirrer and

stir bar
--- --- ---

Heating mantle with

controller
--- --- ---

Condenser --- --- ---

Separatory funnel

(250 mL)
--- --- ---

Rotary evaporator --- --- ---

Glass column for

chromatography
--- --- ---

Silica Gel 60 Å, 230-400 mesh ---
For column

chromatography.

2.2 Synthesis Procedure
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Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser. Ensure all glassware is dry.

Reagent Addition: In the flask, dissolve sodium azide (1.5 eq) in anhydrous

dimethylformamide (DMF, approx. 5 mL per 1 mmol of substrate).

Substrate Addition: Add 1-iodononane (1.0 eq) to the stirred solution.

Reaction: Heat the reaction mixture to 60-70 °C using a heating mantle.[6][7]

Monitoring: Allow the reaction to proceed for 8-12 hours.[6] The reaction can be monitored by

Thin Layer Chromatography (TLC) by observing the disappearance of the 1-iodononane
spot.

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to

cool to room temperature.

2.3 Work-up and Purification

Quenching: Carefully pour the cooled reaction mixture into a separatory funnel containing

deionized water (approx. 4 times the volume of DMF used).

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic

layers.

Washing: Wash the combined organic layers sequentially with deionized water (2 x 50 mL)

and then with brine (1 x 50 mL) to remove residual DMF and salts.

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove

the drying agent.[8]

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator

to obtain the crude 1-azidononane.

Purification: Purify the crude product by column chromatography on silica gel, eluting with a

mixture of ethyl acetate and petroleum ether, to yield the pure 1-azidononane.[6]

2.4 Characterization
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Infrared (IR) Spectroscopy: The purified product should exhibit a strong, characteristic

absorption peak for the azide functional group at approximately 2100-2120 cm⁻¹.[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be

acquired to confirm the structure of 1-azidononane and verify its purity.

Quantitative Data Summary
The following table summarizes typical quantitative parameters for the synthesis of 1-

azidononane.
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Parameter Value/Condition Reference/Comment

Stoichiometry

1-Iodononane 1.0 eq Limiting Reagent

Sodium Azide (NaN₃) 1.2 - 1.5 eq
A slight excess ensures

complete conversion.

Reaction Conditions

Solvent Anhydrous DMF

A polar aprotic solvent is

essential for the SN2

mechanism.[1]

Temperature 60 - 70 °C

Provides sufficient energy for

the reaction without significant

side products.[6][7]

Reaction Time 8 - 12 hours
Typical duration for complete

conversion.[6]

Yield

Expected Yield 85 - 95%
Yields can be high for this type

of reaction.[6]

Characterization Data

IR Azide Peak (νN₃) ~2100 cm⁻¹

Strong, sharp absorbance is

characteristic of the N₃ stretch.

[6]

Mandatory Visualizations
4.1 Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of 1-azidononane.
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Reaction Setup

Reaction

Work-up & Isolation

Purification & Analysis

1. Add NaN₃ and anhydrous DMF
to a dry round-bottom flask

2. Add 1-Iodononane
to the solution

Stir

3. Heat mixture to 60-70 °C
and stir for 8-12 hours

Attach condenser

4. Cool reaction
to room temperature

5. Pour into water and
extract with Diethyl Ether

6. Wash organic layer
with water and brine

7. Dry organic layer
over Na₂SO₄

8. Concentrate via
Rotary Evaporation

Filter

9. Purify by Silica Gel
Column Chromatography

Crude Product

10. Characterize pure
1-Azidononane (IR, NMR)

Pure Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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